4,6-Dibromo-5-hydroxypicolinic acid
Overview
Description
4,6-Dibromo-5-hydroxypicolinic acid is a brominated derivative of picolinic acid, characterized by the presence of two bromine atoms at the 4 and 6 positions and a hydroxyl group at the 5 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-5-hydroxypicolinic acid typically involves the bromination of 5-hydroxypyridine-2-carboxylic acid methyl ester. The process includes the following steps :
- Dissolve 15 g of 5-hydroxypyridine-2-carboxylic acid methyl ester in 300 ml of water.
- Slowly add 31.2 g of bromine to the solution while stirring.
- Continue stirring until the bromine color disappears.
- Filter the resulting solid, wash with cold water, and recrystallize from a benzene/hexane mixture (2:3) to obtain the product with a yield of 67%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-5-hydroxypicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions
Bromination: Bromine in water is used for the initial synthesis.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the hydroxyl group can yield a carboxylic acid or ketone.
Reduction Products: Reduction can lead to the formation of a fully hydrogenated pyridine ring.
Scientific Research Applications
4,6-Dibromo-5-hydroxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing novel organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as flame retardants or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-5-hydroxypicolinic acid involves its interaction with molecular targets through its bromine and hydroxyl functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dibromo-5-hydroxypicolinic acid can be compared with other brominated and hydroxylated derivatives of picolinic acid :
Picolinic Acid: The parent compound, with a carboxylic acid group at the 2-position.
5-Hydroxypicolinic Acid: Similar structure but without bromine atoms.
4,6-Dibromopicolinic Acid: Lacks the hydroxyl group at the 5-position.
Properties
IUPAC Name |
4,6-dibromo-5-hydroxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQSHVQNOSITQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613772 | |
Record name | 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64354-26-3 | |
Record name | 4,6-Dibromo-5-hydroxy-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64354-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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